1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide
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Overview
Description
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran, pyrimidine, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the piperidine and ethoxybenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran, pyrimidine, and piperidine derivatives, such as:
- 1-benzofuran-2-carboxamide
- 4-pyrimidinyl-piperidine
- N-ethoxybenzyl-piperidine
Uniqueness
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural elements
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-ethoxyphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-2-31-19-9-5-7-17(13-19)14-26-25(30)18-8-6-12-29(15-18)24-23-22(27-16-28-24)20-10-3-4-11-21(20)32-23/h3-5,7,9-11,13,16,18H,2,6,8,12,14-15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKKWQSSKXFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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